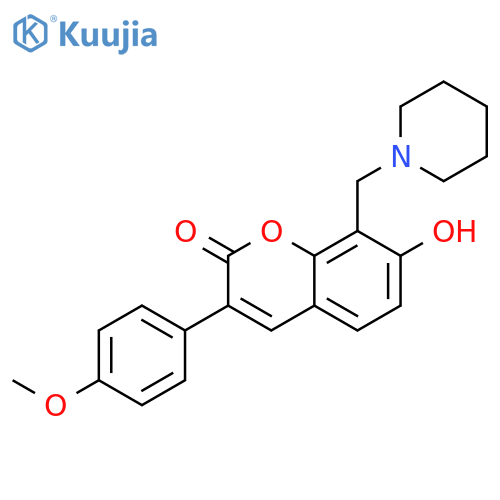

Cas no 825657-85-0 (7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one)

7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one

- 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one

- 2H-1-Benzopyran-2-one, 7-hydroxy-3-(4-methoxyphenyl)-8-(1-piperidinylmethyl)-

-

- インチ: 1S/C22H23NO4/c1-26-17-8-5-15(6-9-17)18-13-16-7-10-20(24)19(21(16)27-22(18)25)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3

- InChIKey: FFIYKDWTYJWWJV-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(CN3CCCCC3)C(O)=CC=C2C=C1C1=CC=C(OC)C=C1

7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0685-10μmol |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-4mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-40mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-2mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-20μmol |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-5mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-2μmol |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-50mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-1mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1862-0685-25mg |

7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |

825657-85-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one 関連文献

-

1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-oneに関する追加情報

Comprehensive Overview of 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one (CAS No. 825657-85-0)

The compound 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one (CAS No. 825657-85-0) is a synthetic derivative of coumarin, a well-known heterocyclic scaffold with diverse biological activities. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. The presence of a hydroxyl group at the 7-position, a methoxyphenyl moiety at the 3-position, and a piperidinylmethyl group at the 8-position contributes to its unique chemical and pharmacological properties.

Researchers have explored the structure-activity relationship (SAR) of this compound, focusing on its potential as a kinase inhibitor or enzyme modulator. The chromen-2-one core, a common feature in many bioactive molecules, provides a versatile platform for further chemical modifications. Recent studies suggest that derivatives of this compound may exhibit anti-inflammatory, antioxidant, or even neuroprotective effects, making it a promising candidate for drug discovery programs.

In the context of medicinal chemistry, the 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one scaffold has been investigated for its potential interactions with various biological targets. The piperidine ring, a common pharmacophore in many FDA-approved drugs, enhances the molecule's ability to cross biological membranes, potentially improving its bioavailability. This characteristic is particularly relevant in current drug design strategies that prioritize compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The synthesis of CAS No. 825657-85-0 typically involves multi-step organic reactions, including Peckmann condensation for the formation of the coumarin core, followed by selective functional group transformations. Analytical characterization of this compound is commonly performed using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise structural elucidation and purity assessment.

From a green chemistry perspective, recent innovations have focused on developing more sustainable synthetic routes for 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one derivatives. This aligns with the growing demand for environmentally friendly synthetic methodologies in the pharmaceutical industry. Researchers are exploring catalytic processes and microwave-assisted synthesis to reduce energy consumption and minimize waste generation during production.

The potential biological activities of this compound have sparked interest in its possible applications for age-related diseases, a hot topic in current medical research. Its antioxidant properties, attributed to the 7-hydroxy substituent, may offer protection against oxidative stress, which is implicated in various chronic conditions. Additionally, the methoxyphenyl moiety could contribute to potential estrogenic or anti-estrogenic effects, making it relevant to hormone-related research.

In the field of computational chemistry, molecular docking studies have been conducted to predict the binding affinity of 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one with various protein targets. These in silico approaches, combined with machine learning algorithms, are revolutionizing early-stage drug discovery by enabling rapid screening of potential bioactive compounds.

The stability and formulation considerations of this compound are also important research areas. Scientists are investigating its solubility characteristics, pH stability, and potential drug delivery systems, which are crucial for translating laboratory findings into viable therapeutic products. Recent advancements in nanotechnology have opened new possibilities for enhancing the bioavailability of such compounds through nanoformulations.

As research continues, the intellectual property landscape surrounding CAS No. 825657-85-0 and its derivatives is evolving. Several patents have been filed covering various synthetic methods and potential applications, reflecting the commercial interest in this chemical entity. The compound's versatility makes it a valuable lead compound for further optimization in multiple therapeutic areas.

Quality control and analytical method development for 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one are essential aspects of its research and potential commercialization. Modern chromatographic techniques, particularly HPLC and UPLC, coupled with advanced detection methods, ensure accurate quantification and impurity profiling of this compound in various matrices.

The future research directions for this compound may include detailed pharmacokinetic studies, toxicological evaluations, and investigation of potential drug-drug interactions. As the scientific community continues to explore its full potential, 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one remains an intriguing subject for both academic and industrial researchers in the field of medicinal chemistry and pharmaceutical sciences.

825657-85-0 (7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-yl)methyl-2H-chromen-2-one) 関連製品

- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)

- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)

- 17082-62-1((2-oxocyclobutyl) acetate)

- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)

- 1421747-19-4(N-Hydroxy Lorcaserin)

- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)

- 929-12-4(4,4-Difluoro-3-butenylacetate)

- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)

- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)

- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)